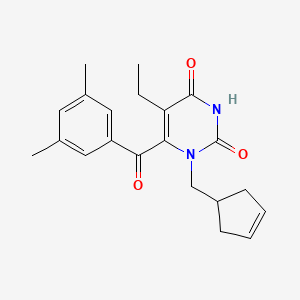
SJ-3366
Descripción general
Descripción
Métodos De Preparación
La síntesis de SJ 3366 implica varios pasos. El intermedio clave, 5-etil-2,4-pirimidindiona, se sintetiza a través de una reacción de condensación de tiourea con un β-cetoéster apropiado . El producto final, SJ 3366, se obtiene haciendo reaccionar el intermedio con grupos 3-ciclopenten-1-ilmetil y 3,5-dimetilbenzoilo en condiciones de reacción específicas . Los métodos de producción industrial para SJ 3366 no están ampliamente documentados, pero probablemente implican rutas sintéticas similares con optimización para la producción a gran escala.
Análisis De Reacciones Químicas
SJ 3366 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar el grupo ciclopentenilo, formando potencialmente epóxidos u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de pirimidindiona, lo que lleva a la formación de derivados dihidropirimidínicos.
Aplicaciones Científicas De Investigación
SJ 3366 tiene varias aplicaciones de investigación científica:
Química: Sirve como compuesto modelo para estudiar los INRTI y sus interacciones con la transcriptasa inversa.
Industria: SJ 3366 se utiliza en el desarrollo de fármacos y formulaciones antivirales.
Mecanismo De Acción
SJ 3366 ejerce sus efectos a través de un mecanismo mixto de inhibición contra la transcriptasa inversa del VIH-1. Se une al sitio activo de la enzima, evitando la transcripción del ARN viral a ADN . Además, SJ 3366 inhibe la entrada de VIH-1 y VIH-2 en las células diana, bloqueando aún más la replicación viral . Los objetivos moleculares del compuesto incluyen la enzima transcriptasa inversa y los receptores de entrada viral en las células huésped .
Comparación Con Compuestos Similares
SJ 3366 se compara con otros INRTI como emivirina y nevirapina. A diferencia de estos compuestos, SJ 3366 exhibe mecanismos de acción duales, lo que lo hace más efectivo contra una gama más amplia de cepas de VIH . Los compuestos similares incluyen:
Nevirapina: Un INRTI ampliamente utilizado que inhibe la transcriptasa inversa pero no interfiere con la entrada viral.
SJ 3366 destaca por su capacidad única de inhibir tanto la transcriptasa inversa como la entrada viral, proporcionando un enfoque multifacético para el tratamiento del VIH .
Propiedades
Número CAS |
195720-26-4 |
|---|---|
Fórmula molecular |
C21H24N2O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
1-(cyclopent-3-en-1-ylmethyl)-6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H24N2O3/c1-4-17-18(19(24)16-10-13(2)9-14(3)11-16)23(21(26)22-20(17)25)12-15-7-5-6-8-15/h5-6,9-11,15H,4,7-8,12H2,1-3H3,(H,22,25,26) |
Clave InChI |
BEMROAADXJFLBI-UHFFFAOYSA-N |
SMILES |
CCC1=C(N(C(=O)NC1=O)CC2CC=CC2)C(=O)C3=CC(=CC(=C3)C)C |
SMILES canónico |
CCC1=C(N(C(=O)NC1=O)CC2CC=CC2)C(=O)C3=CC(=CC(=C3)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-(3-Cyclopenten-1-yl)methyl-6-(3,5-dimethylbenzoyl)-5-ethyl-2,4-pyrimidinedione SJ-3366 SJ3366 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














